L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate

Description

Properties

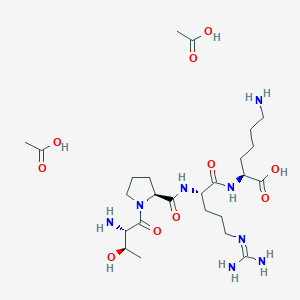

Molecular Formula |

C25H48N8O10 |

|---|---|

Molecular Weight |

620.7 g/mol |

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C21H40N8O6.2C2H4O2/c1-12(30)16(23)19(33)29-11-5-8-15(29)18(32)27-13(7-4-10-26-21(24)25)17(31)28-14(20(34)35)6-2-3-9-22;2*1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);2*1H3,(H,3,4)/t12-,13+,14+,15+,16+;;/m1../s1 |

InChI Key |

MCCFILVNRMOMQC-DZOCJTNESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O.CC(=O)O.CC(=O)O |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)N)O.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary and most reliable method for synthesizing L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate is solid-phase peptide synthesis , originally developed by Merrifield. This method allows for the stepwise assembly of the peptide chain on a solid resin support, facilitating purification and automation.

- Resin Loading : The synthesis begins by anchoring the C-terminal amino acid (L-lysine) to a solid resin, typically a polystyrene-based resin functionalized with a linker such as Wang or Rink amide resin.

- Amino Acid Coupling : Successive amino acids (L-arginine, L-proline, and L-threonine) are coupled sequentially using activated derivatives such as Fmoc- or Boc-protected amino acids. Coupling reagents like HBTU, HATU, or DIC/HOBt are employed to facilitate peptide bond formation.

- Deprotection : After each coupling, the temporary protecting group (e.g., Fmoc) is removed under mild basic conditions (e.g., piperidine in DMF) to expose the amine group for the next coupling.

- Cleavage and Deprotection : Once the full tetrapeptide chain is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed using strong acids such as trifluoroacetic acid (TFA) with scavengers.

- Salt Formation : The free peptide is then treated with acetic acid to form the diacetate salt, enhancing solubility and stability.

- High purity and yield due to ease of washing and removal of excess reagents.

- Automation capability for reproducibility.

- Flexibility to introduce modifications or derivatives.

Solution-Phase Peptide Synthesis

Although less common for tetrapeptides due to purification challenges, solution-phase synthesis can be used:

- Stepwise Coupling : Amino acids are coupled in solution using activated esters or carbodiimide chemistry.

- Purification : Intermediate peptides are purified by chromatography after each coupling.

- Final Salt Formation : The tetrapeptide is converted to the diacetate salt by reaction with acetic acid.

This method is more labor-intensive and less efficient for peptides longer than di- or tripeptides.

Salt Formation and Purification

- The diacetate salt is prepared by treating the free tetrapeptide with an equivalent amount of acetic acid.

- Purification is typically performed by preparative high-performance liquid chromatography (HPLC) to achieve high purity (>95%).

- Lyophilization yields the final solid diacetate salt.

Detailed Research Findings and Data

Literature and Patent Insights

- The synthesis of related peptides such as L-threonyl-L-lysyl-L-proline has been described extensively using SPPS, confirming the applicability of this method to this compound.

- Patents describe the use of solid-phase synthesis with benzydrylamine resin and cleavage by hydrofluoric acid or trifluoroacetic acid mixtures to obtain amidated or acetylated derivatives, which can be adapted for this tetrapeptide.

- The diacetate salt form is favored for pharmaceutical applications due to improved stability and solubility.

Comparative Data Table: Preparation Methods

| Preparation Step | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |

|---|---|---|

| Starting Material | Resin-bound C-terminal amino acid | Free amino acids in solution |

| Coupling Reagents | HBTU, HATU, DIC/HOBt | Carbodiimides, activated esters |

| Protection Strategy | Fmoc or Boc temporary protecting groups | Similar protecting groups, but more complex |

| Purification | Washing resin; final HPLC purification | Chromatography after each step |

| Yield | High (typically >80%) | Moderate to low due to multiple purifications |

| Scalability | High, automated synthesis possible | Limited scalability |

| Salt Formation | Post-cleavage treatment with acetic acid | Post-synthesis treatment with acetic acid |

| Final Product Purity | >95% by HPLC | Variable, depends on purification efficiency |

Analytical Characterization

- Mass Spectrometry (MS) confirms molecular weight (~620.7 g/mol).

- Nuclear Magnetic Resonance (NMR) spectroscopy verifies peptide sequence and salt formation.

- High-Performance Liquid Chromatography (HPLC) ensures purity and monitors synthesis progress.

- Infrared Spectroscopy (IR) identifies characteristic amide bonds and acetate groups.

Chemical Reactions Analysis

Hydrolysis Reactions

The peptide backbone and side chains are susceptible to hydrolytic cleavage under specific conditions.

-

Key Insight : Acid hydrolysis fully breaks the peptide bond, while enzymatic cleavage is selective. The diacetate group enhances solubility but does not inhibit hydrolysis.

Oxidation and Reduction

The ε-amino group of lysine and the guanidino group of arginine participate in redox reactions.

Note: While disulfide bonds are absent in this peptide, lysine and arginine side chains can form crosslinks with other nucleophiles (e.g., aldehydes) .

Post-Translational Modifications (PTMs)

Synthetic and enzymatic modifications mimic natural PTMs:

-

Mechanistic Detail : Methylation of lysine’s ε-amino group occurs via nucleophilic substitution, while deimination converts arginine to citrulline by hydrolyzing the guanidino group .

Conjugation and Crosslinking

Functional groups enable covalent conjugation for therapeutic or diagnostic applications.

pH-Dependent Reactivity

The ionization states of lysine (pKa ~10.5) and arginine (pKa ~12.5) govern their reactivity:

-

Acidic pH (≤3) : Protonation of amino groups reduces nucleophilicity, limiting crosslinking .

-

Neutral pH (7–8) : Optimal for enzymatic modifications (e.g., trypsin cleavage).

-

Alkaline pH (≥9) : Deprotonation enhances lysine’s ε-amino group reactivity for alkylation/acylation .

Stability Under Stress Conditions

Scientific Research Applications

Pharmacological Applications

1. Cardiovascular Health

Research indicates that amino acids like arginine and lysine play significant roles in cardiovascular health. L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate may enhance nitric oxide production due to the presence of arginine, which is a precursor for nitric oxide synthesis. This can lead to improved vascular function and reduced blood pressure. A study demonstrated that dietary supplementation with L-lysine and L-arginine reduced anxiety and stress responses in rats, which can indirectly benefit cardiovascular health by mitigating stress-induced hypertension .

2. Renal Protection

The compound has been investigated for its protective effects during peptide-receptor radionuclide therapy (PRRT). A formulation containing arginine and lysine was shown to reduce renal radiation exposure without affecting tumor uptake of therapeutic agents. This is crucial as renal toxicity is a significant concern in cancer treatments involving radiation . The average absorbed dose to kidneys was reported at 20.1 Gy, below the threshold for increased risk of renal toxicities .

Nutritional Applications

1. Dietary Supplementation

this compound can be utilized in dietary supplements aimed at improving bone health and preventing vascular calcification. A study found that L-lysine supplementation significantly ameliorated vascular calcification in rats on a low-protein diet, suggesting its role in maintaining bone-vascular health . The supplementation led to elevated plasma levels of beneficial amino acids, supporting its use as a nutritional intervention.

Cosmetic Formulations

1. Skin Health

The incorporation of this compound into cosmetic formulations is being explored for its potential moisturizing and anti-aging properties. Amino acids are known to enhance skin hydration and elasticity. Experimental designs have shown that formulations containing various amino acids can significantly improve skin moisture content and overall skin texture . The compound's ability to interact with skin proteins may also enhance its effectiveness in topical applications.

Data Summary

Case Studies

Case Study 1: Renal Protection During PRRT

A clinical study involving over 900 patients receiving LysaKare (a formulation containing arginine and lysine) demonstrated a significant reduction in renal radiation exposure during PRRT without compromising therapeutic efficacy. The study highlighted the importance of these amino acids in protecting kidney function during cancer treatment.

Case Study 2: Dietary Impact on Vascular Calcification

In an experimental model using male Sprague-Dawley rats, dietary L-lysine was shown to prevent arterial calcification effectively. The study indicated that L-lysine supplementation could modify key pathways involved in vascular calcification, offering potential therapeutic strategies for chronic kidney disease patients .

Mechanism of Action

The mechanism of action of L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Key Insights

- Safety and Bioavailability : Peptide acetates generally face challenges in oral absorption due to size and polarity, necessitating parenteral or topical delivery. In contrast, smaller molecules like L-arginine acetate exhibit better bioavailability .

- Functional Versatility : Diacetate groups serve diverse roles—as counterions (peptide salts), fluorogenic substrates (fluorescein), or photostabilizers (UV filters)—highlighting the importance of structural context .

Biological Activity

L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate is a complex peptide that incorporates several essential amino acids, each contributing to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse research findings.

1. Composition and Structure

This compound is composed of four amino acids: threonine, proline, arginine, and lysine. The presence of these amino acids plays a crucial role in various biological functions:

- L-Threonine : Important for protein synthesis and immune function.

- L-Proline : Contributes to collagen formation and tissue repair.

- L-Arginine : Involved in nitric oxide production, which has vasodilatory effects.

- L-Lysine : Essential for collagen synthesis and calcium absorption.

2.1 Antiviral Properties

Research indicates that amino acids such as L-lysine and L-arginine can influence viral infections by modulating immune responses. L-lysine has been shown to inhibit the replication of certain viruses by competing with arginine, which is necessary for viral protein synthesis. This competitive inhibition may reduce viral load and improve recovery outcomes in infected individuals .

2.2 Osteogenic Effects

Studies have demonstrated that L-arginine and L-lysine promote osteoblast activity, enhancing bone formation and mineralization. In vitro experiments with human osteoblast cultures revealed that the combination of these amino acids significantly increased the production of alkaline phosphatase (ALP), a marker for bone formation, as well as nitric oxide (NO) levels, which are crucial for osteoblast proliferation and function .

| Amino Acid | Effect on Osteoblasts | Mechanism |

|---|---|---|

| L-Arginine | Increases ALP, NO | Enhances cell proliferation |

| L-Lysine | Promotes collagen synthesis | Supports calcium absorption |

2.3 Cytotoxicity and Safety

While the therapeutic potential of this compound is promising, it is essential to consider its cytotoxic effects at higher concentrations. Studies have shown that certain peptide modifications can lead to increased cytotoxicity in cell cultures, suggesting a need for careful dosage management in therapeutic applications .

The biological activities of this compound can be attributed to several mechanisms:

- Nitric Oxide Production : Arginine is a precursor for nitric oxide synthesis, which plays a critical role in vasodilation and improving blood flow.

- Collagen Synthesis : Both lysine and proline are integral to collagen production, which is vital for maintaining structural integrity in tissues.

- Immune Modulation : The interplay between lysine and arginine can influence immune responses, potentially enhancing resistance to infections.

4.1 Clinical Applications

A clinical study examining the effects of dietary supplementation with lysine in conjunction with arginine demonstrated improved outcomes in patients with herpes simplex virus infections. The results indicated a reduction in outbreak frequency among participants receiving the supplement compared to those on a placebo .

4.2 Animal Models

In animal models of osteoporosis, the administration of L-lysine and L-arginine showed significant improvements in bone density and strength metrics compared to control groups. These findings suggest potential applications for this compound in preventing age-related bone loss .

5. Conclusion

This compound exhibits significant biological activity through its constituent amino acids, particularly in antiviral effects and promoting bone health. Ongoing research into its mechanisms of action could pave the way for novel therapeutic strategies targeting viral infections and osteoporosis.

Q & A

Q. What are the standard protocols for synthesizing L-threonyl-L-prolyl-L-arginyl-L-lysine diacetate in a laboratory setting?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. After sequential coupling of L-threonine, L-proline, L-arginine, and L-lysine residues, the peptide is cleaved from the resin using trifluoroacetic acid (TFA). Diacetate formation is achieved by dissolving the peptide in acetic acid and neutralizing with sodium hydroxide, followed by lyophilization .

- Key Steps :

Purify intermediates via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Confirm sequence and purity using MALDI-TOF mass spectrometry and NMR (¹H/¹³C) .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design :

- Prepare solutions of the compound in buffers (pH 3–9) and incubate at 25°C, 37°C, and 50°C.

- Sample aliquots at 0, 24, 48, and 72 hours.

- Analytical Methods :

Monitor degradation via HPLC-UV (220 nm).

Quantify residual peptide using a calibration curve.

Identify breakdown products via LC-MS/MS .

- Statistical Analysis : Use ANOVA to compare degradation rates across conditions, with post-hoc Tukey tests .

Q. What safety protocols are critical when handling this compound in vitro studies?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for powder handling to avoid inhalation.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal.

- Emergency Measures : For eye exposure, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Data Reconciliation Framework :

Cross-validate purity (e.g., batch-to-batch HPLC chromatograms).

Standardize assay conditions (e.g., cell lines, incubation time).

Compare pharmacokinetic parameters (e.g., AUC, Cmax) using meta-analysis tools like RevMan.

- Case Example : Discrepancies in IC50 values may arise from variations in peptide solubility (use DLS to confirm colloidal stability) or assay interference (include negative controls with acetate counterions) .

Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in preclinical studies of this compound?

- Methodological Answer :

- Model Selection :

- Fit data to sigmoidal dose-response curves (variable slope) using GraphPad Prism.

- Apply Akaike Information Criterion (AIC) to compare linear vs. non-linear models.

- Handling Outliers : Use Grubbs’ test (α=0.05) to exclude spurious data points.

- Multivariate Analysis : PCA to identify confounding variables (e.g., animal weight, dosing time) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this peptide?

- Methodological Answer :

- Hypothesis Testing :

Assess bioavailability via plasma pharmacokinetics (LC-MS/MS).

Evaluate tissue distribution using radiolabeled analogs (³H or ¹⁴C).

- Mechanistic Studies :

- Perform transporter inhibition assays (e.g., Caco-2 cells) to identify efflux mechanisms.

- Use knockout animal models (e.g., P-gp KO mice) to study blood-brain barrier penetration .

Data Reproducibility & Ethical Compliance

Q. What documentation is essential to ensure reproducibility of studies involving this compound?

- Methodological Answer :

- Required Details :

Synthetic route (resin type, coupling reagents, reaction times).

Analytical parameters (HPLC gradients, MS ionization settings).

Raw data deposition in repositories like Figshare or Zenodo (DOI required).

- Ethical Compliance :

- Include IRB/IACUC approval numbers and consent forms for human/animal studies.

- Declare conflicts of interest per ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.